molecular formula C16H10BrN3O2 B2791520 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole CAS No. 1081122-47-5

2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

Cat. No.: B2791520
CAS No.: 1081122-47-5
M. Wt: 356.179
InChI Key: KBBHTBMPQKVRDT-UHFFFAOYSA-N
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Description

2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound features a bromo-substituted chromen-2-one core and a pyridin-2-yl group attached to a 1,3,4-oxadiazole ring. Due to its unique structural attributes, it has garnered attention in various scientific research fields, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common approach is the condensation of 6-bromo-2H-chromen-3-yl hydrazinecarbothioamide with pyridine-2-carboxylic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and reducing the risk of human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of various substituted chromen-2-one derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its bromo-substituted chromen-2-one core makes it a valuable building block for constructing diverse heterocyclic compounds.

Biology: Biologically, 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole has shown potential as an antiproliferative agent, inhibiting the growth of cancer cells. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: In the medical field, this compound has been investigated for its pharmacological properties, including its anti-inflammatory and antioxidant activities. It has shown promise in preclinical studies for the treatment of inflammatory diseases and oxidative stress-related conditions.

Industry: Industrially, this compound can be used in the development of new materials and chemicals. Its unique structure allows for the creation of novel polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism by which 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The bromo-substituted chromen-2-one core can bind to various enzymes and receptors, modulating their activity. The pyridin-2-yl group enhances the compound's ability to penetrate cellular membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

  • 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is structurally similar to other chromen-2-one derivatives, such as 6-bromo-3-(pyridin-2-yl)-2H-chromen-2-one and 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-thiadiazole.

Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of the 1,3,4-oxadiazole ring, which contribute to its unique biological and chemical properties. These features make it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2-(6-bromo-2H-chromen-3-yl)-5-pyridin-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O2/c17-12-4-5-14-10(8-12)7-11(9-21-14)15-19-20-16(22-15)13-3-1-2-6-18-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBHTBMPQKVRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Br)C3=NN=C(O3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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